2-Isocyanatoethyl methacrylate

描述

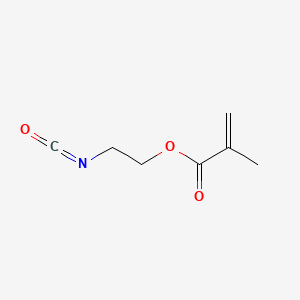

Structure

3D Structure

属性

IUPAC Name |

2-isocyanatoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQRWNWVPQDTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88007-27-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6051986 | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO] | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyloxyethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30674-80-7 | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30674-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyloxyethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030674807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isocyanatoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanatoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/828DBI7X91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isocyanatoethyl Methacrylate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isocyanatoethyl methacrylate (B99206) (IEM) is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug development. Its unique molecular structure, featuring both a reactive isocyanate group (-NCO) and a polymerizable methacrylate group, allows for a versatile range of chemical modifications and polymer syntheses. This technical guide provides a comprehensive overview of the fundamental properties of IEM, detailed experimental protocols for its use, and its applications, particularly in the realm of biomedical research and drug delivery.

Core Properties of 2-Isocyanatoethyl Methacrylate

The utility of IEM is rooted in its distinct chemical and physical properties, which are summarized in the tables below.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 30674-80-7 | [1] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| IUPAC Name | 2-isocyanatoethyl 2-methylprop-2-enoate | [2] |

| Synonyms | IEM, 2-(Methacryloyloxy)ethyl isocyanate | [2][3] |

| InChI Key | RBQRWNWVPQDTJJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(=C)C(=O)OCCN=C=O | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [2][4] |

| Odor | Peppery, pungent | [2] |

| Density | 1.098 g/mL at 25 °C | [4][5] |

| Melting Point | -45 °C | [4] |

| Boiling Point | 211 °C | [4][5] |

| Refractive Index (n20/D) | 1.45 | [1][4] |

| Flash Point | 99 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [4][6] |

| Stability | Stable in moist air for up to 5.2 hours at 5% RH and 2.6 hours at 50% RH. | [2][7] |

Toxicological Data

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H317 | May cause an allergic skin reaction | [2] |

| H318 | Causes serious eye damage | [2] |

| H330 | Fatal if inhaled | [2] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |

| Oral LD50 (rat) | 670 mg/kg | [8] |

| Inhalation LC50 (rat) | 4 ppm/6 h | [8] |

Synthesis of this compound

A common method for the synthesis of IEM involves the reaction of 2-hydroxyethyl methacrylate with a phosgene (B1210022) equivalent.[5] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of IEM

Materials:

-

Phosgene

-

Methylene (B1212753) chloride

-

Sodium hydroxide (B78521) (35% solution)

-

Water

-

3 Å molecular sieves

-

Phenothiazine (B1677639) (inhibitor)

Equipment:

-

20-gallon glass-lined jacketed reactor with a recycle line and heat exchanger

-

Stirring apparatus

-

Vacuum distillation setup

Procedure:

-

Charge the reactor with 9,979 g of methylene chloride and 11,340 g of water.[9]

-

Cool the reactor to approximately 0°C.[9]

-

Simultaneously add a solution of 2,268 g of 2-isopropenyl-2-oxazoline in 7,598 g of water, a solution of 2,977 g of phosgene in 11,340 g of methylene chloride, and approximately 9,525 g of 35% sodium hydroxide solution to the reactor over a period of about 65 minutes with continuous stirring and cooling.[9]

-

Allow the reaction temperature to rise to approximately 16°C during the addition.[9]

-

Continue stirring for an additional 3 minutes after the addition is complete.[9]

-

Allow the aqueous and organic layers to separate, then recover the organic layer.[9]

-

Dry the organic layer by passing it through 3 Å molecular sieves.[9]

-

Inhibit the dried solution with 25 g of phenothiazine and concentrate it under reduced pressure.[9]

-

Perform a final vacuum distillation at 46°-47° C and 0.4 mm Hg to obtain pure this compound. This process typically yields around 80% of the theoretical maximum.[9]

Polymerization of this compound

The methacrylate group of IEM allows for its polymerization, often through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined polymers.[10]

Experimental Protocol: RAFT Polymerization of IEM

Materials:

-

This compound (IEM), freshly distilled

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous, deoxygenated solvent (e.g., dioxane, DMF)

-

Nitrogen gas

Equipment:

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature control

-

Vacuum line and nitrogen inlet

Procedure:

-

In a Schlenk flask, dissolve the desired amounts of IEM, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated based on the desired polymer characteristics.

-

Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles under vacuum.

-

Backfill the flask with nitrogen gas.

-

Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time, with continuous stirring.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Purify the resulting polymer by precipitation in a non-solvent (e.g., cold hexane (B92381) or diethyl ether), followed by filtration and drying under vacuum.

Conjugation of IEM to Peptides

The isocyanate group of IEM readily reacts with primary amines, such as the N-terminus of peptides, to form stable urea (B33335) linkages. This reaction is a powerful tool for functionalizing peptides with a polymerizable methacrylate group.

Experimental Protocol: Solid-Phase Peptide Conjugation with IEM

Materials:

-

Peptide synthesized on a solid-phase support (e.g., Rink amide resin) with a free N-terminal amine.

-

This compound (IEM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water)

-

Diethyl ether (cold)

Equipment:

-

Solid-phase peptide synthesis vessel

-

Shaker or vortexer

-

HPLC for purification

-

Lyophilizer

Procedure:

-

Following the final deprotection of the N-terminal Fmoc group during solid-phase peptide synthesis, wash the resin-bound peptide thoroughly with DMF.

-

Prepare a solution of IEM in anhydrous DMF. A molar excess of IEM relative to the peptide is typically used.

-

Add the IEM solution to the resin and shake the mixture at room temperature for a specified time (e.g., 2-4 hours).

-

Wash the resin extensively with DMF and DCM to remove unreacted IEM.

-

Dry the resin under vacuum.

-

Cleave the methacrylated peptide from the resin using a standard cleavage cocktail.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether.

-

Purify the crude methacrylated peptide using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Applications in Drug Development

The unique bifunctional nature of IEM makes it a valuable building block for the creation of advanced materials for drug delivery and biomedical applications.

-

Drug-Polymer Conjugates: IEM can be used to introduce a polymerizable group onto a therapeutic peptide or small molecule. Subsequent polymerization can lead to the formation of drug-loaded nanoparticles or hydrogels for controlled release.

-

Functional Biomaterials: Polymers and copolymers of IEM can be designed to have specific properties for biomedical applications. For instance, they can be used to create biocompatible coatings for medical devices, adhesives for tissue engineering, and responsive hydrogels for drug delivery.[11]

-

Surface Modification: The isocyanate group of IEM can be used to graft polymers onto surfaces containing hydroxyl or amine groups, such as cellulose (B213188) nanocrystals or other biomaterials, to impart new functionalities.

Visualizations

Caption: Synthesis of this compound.

Caption: Polymerization of this compound.

Caption: Conjugation of IEM to a Peptide.

Caption: Workflow for Drug Delivery System Development using IEM.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. RAFT Polymerization Procedures [sigmaaldrich.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation [udspace.udel.edu]

- 8. boronmolecular.com [boronmolecular.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

2-Isocyanatoethyl methacrylate synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Isocyanatoethyl Methacrylate (B99206)

For researchers, scientists, and professionals in drug development, 2-Isocyanatoethyl Methacrylate (IEM) is a critical bifunctional monomer. Its unique structure, containing both a polymerizable methacrylate group and a reactive isocyanate group, makes it an invaluable building block in the synthesis of a wide array of polymers with applications in coatings, adhesives, and biomedical materials.[1] This technical guide provides a detailed overview of the primary synthesis pathways for IEM, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main approaches: phosgene-based methods and non-phosgene alternatives. Historically, phosgene-based routes have been prevalent in industrial production. However, due to the high toxicity of phosgene (B1210022), there is a significant and growing interest in the development of safer, non-phosgene pathways.[2][3]

Phosgene-Based Synthesis

Phosgene and its derivatives, such as diphosgene and triphosgene, are highly effective reagents for the conversion of primary amines into isocyanates.[4] In the context of IEM synthesis, this typically involves the reaction of a precursor containing a primary amine with phosgene.

A well-documented industrial method for producing IEM involves the reaction of 2-isopropenyl-2-oxazoline (B30960) with phosgene in the presence of a base.[1][5] This process is advantageous due to its relatively high yield and efficiency.

Experimental Protocol:

A 20-gallon glass-lined jacketed reactor, equipped with a recycle line and heat exchanger, is charged with 9,979 g of methylene (B1212753) chloride and 11,340 g of water. The reactor is cooled to approximately 0°C. Three separate solutions are prepared and added simultaneously to the reactor over a period of about 65 minutes with continuous stirring and cooling:

-

A solution of 2,268 g of 2-isopropenyl-2-oxazoline in 7,598 g of water.

-

A solution of 2,977 g of phosgene in 11,340 g of methylene chloride.

-

A solution of approximately 9,525 g of 35% sodium hydroxide.

During the addition, the reaction temperature is allowed to rise to about 16°C. After the addition is complete, stirring is continued for an additional 3 minutes. The aqueous and organic layers are then allowed to separate. The organic layer is recovered, dried using 3 angstrom molecular sieves, and stabilized with 25 g of phenothiazine (B1677639). The solvent is removed under reduced pressure. The final product, this compound, is obtained by vacuum distillation at 46°-47°C and 0.4 mm Hg.[1][5]

Quantitative Data for Synthesis from 2-Isopropenyl-2-Oxazoline and Phosgene

| Parameter | Value | Reference |

| Yield | 78% - 84.7% (average 82%) | [1][5] |

| Reaction Temperature | 0°C to 16°C | [1][5] |

| Distillation Temperature | 46°-47°C | [1][5] |

| Distillation Pressure | 0.4 mm Hg | [1][5] |

Process Diagram: Phosgenation of 2-Isopropenyl-2-Oxazoline

Caption: Workflow for IEM synthesis via phosgenation of 2-isopropenyl-2-oxazoline.

Non-Phosgene Synthesis Pathways

The significant hazards associated with phosgene have spurred the development of alternative, safer synthetic routes to isocyanates.[3] These methods often involve the thermal decomposition of carbamate (B1207046) precursors.[6][7]

This method involves the formation of a carbamate intermediate, which is subsequently heated to yield the desired isocyanate and a byproduct that can be removed.[8] A specific example is the synthesis of IEM from 2-(2-Methyl-acryloyloxy)-ethyl-ammonium tosylate and 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by thermal decomposition.

Experimental Protocol:

Step 1: Formation of the Carbamate Intermediate

In a 1000 ml four-neck round-bottom flask, 35.5 g (200 mmol) of 1,1'-carbonyldiimidazole (CDI) and 22.3 mg of phenothiazine are suspended in 200 ml of ethyl acetate. The suspension is stirred for approximately 30 minutes at 23°C. To this suspension, 61 g (200 mmol) of 2-(2-Methyl-acryloyloxy)-ethyl-ammonium tosylate is added in portions over 30 minutes, ensuring the temperature does not exceed 30°C. The resulting suspension is stirred for an additional 24 hours. The reaction mixture is then filtered, and the white precipitate is washed with ethyl acetate. The solvent is distilled from the filtrate at 40°C under exclusion of light to yield 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester.[8]

Step 2: Thermal Decomposition

38.04 g (200 mmol) of para-toluenesulfonic acid monohydrate is refluxed with approximately 500 ml of toluene (B28343) using a Dean-Stark trap to remove water. After water removal, about 300 ml of toluene is distilled off. To the remaining solution, a solution of the carbamate intermediate from Step 1 in about 50 ml of toluene is added over 30 minutes, keeping the temperature below 30°C. The mixture is stirred at 23°C for 3 hours, during which a whitish suspension forms. The suspension is then heated to 80°C and maintained at this temperature for 3-5 hours. The reaction mixture is filtered, and the precipitate is washed with toluene. The solvent is removed from the filtrate at 40°C and 50 mbar. The crude product is then purified by vacuum fractionation.[8]

Quantitative Data for Synthesis via Carbamate Decomposition

| Parameter | Value | Reference |

| Overall Yield | 64% | [8] |

| Purity (GC) | 98% | [8] |

| Decomposition Temperature | 80°C | [8] |

| Distillation Temperature | ~43°C | [8] |

| Distillation Pressure | ~1 mbar | [8] |

Process Diagram: Non-Phosgene Synthesis via Carbamate Decomposition

Caption: Two-step non-phosgene synthesis of IEM via a carbamate intermediate.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[2][9] While not explicitly detailed for IEM in the search results, this pathway presents a viable non-phosgene alternative. The synthesis would involve the conversion of a suitable carboxylic acid precursor, such as 3-(methacryloyloxy)propanoic acid, to its corresponding acyl azide, followed by rearrangement to yield IEM.

Conceptual Pathway:

-

Esterification: Reaction of methacrylic acid with a suitable hydroxy-acid to form the carboxylic acid precursor.

-

Acyl Azide Formation: Conversion of the carboxylic acid to an acyl azide, typically via reaction with an azide salt after activation of the carboxylic acid (e.g., as an acyl chloride).

-

Rearrangement: Thermal or photochemical rearrangement of the acyl azide to produce this compound with the loss of nitrogen gas.[9]

Process Diagram: Conceptual Curtius Rearrangement for IEM Synthesis

Caption: Conceptual pathway for IEM synthesis using the Curtius rearrangement.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. While traditional phosgene-based methods offer high yields and are well-established, the inherent toxicity of phosgene necessitates stringent safety measures. Non-phosgene routes, particularly those involving the thermal decomposition of carbamates, represent safer and more environmentally benign alternatives. The choice of a specific synthetic route will depend on factors such as the desired scale of production, available starting materials, and safety considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals working with this important monomer.

References

- 1. prepchem.com [prepchem.com]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 5. Synthesis of poly(methyl urethane) acrylate oligomer using this compound for UV curable coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Isocyanatoethyl Methacrylate (CAS Number 30674-80-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isocyanatoethyl methacrylate (B99206) (IEM), a versatile bifunctional monomer with significant applications in polymer chemistry, materials science, and the biomedical field. This document details its physicochemical properties, safety and handling protocols, and its utility in the synthesis of advanced materials for drug delivery, tissue engineering, and dental applications.

Core Concepts

2-Isocyanatoethyl methacrylate (IEM) is a unique molecule possessing two distinct reactive functional groups: a methacrylate group and an isocyanate group.[1][2] This dual functionality allows for orthogonal polymerization and modification, making it a valuable building block for complex macromolecular architectures.[1] The methacrylate group readily participates in free-radical polymerization, while the highly reactive isocyanate group can form covalent bonds with nucleophiles such as alcohols and amines, yielding urethane (B1682113) and urea (B33335) linkages, respectively.[1][3] This allows for its use as a cross-linking agent, enhancing the mechanical strength, thermal stability, and chemical resistance of polymers.[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 30674-80-7 | [5] |

| Molecular Formula | C₇H₉NO₃ | [5][6] |

| Molecular Weight | 155.15 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow liquid | [2][7] |

| Odor | Pungent, peppery | [2][8] |

| Density | 1.098 g/mL at 25 °C | [9][10] |

| Boiling Point | 211 °C | [9][10] |

| Melting Point | -45 °C | [9][10] |

| Flash Point | 97 °C (closed cup) | [11] |

| Refractive Index (n20/D) | 1.45 | [9][10] |

| Viscosity | 1.44-1.75 mPa·s at 25 °C | [7][11] |

| Solubility | Soluble in aprotic solvents like acetone (B3395972) and toluene; reacts with water. | [2][3] |

| ¹³C NMR Spectroscopy | Predicted peaks available | [12] |

| ¹H NMR Spectroscopy | Predicted peaks available | [12] |

| Mass Spectrometry | Data confirms molecular weight and fragmentation patterns. | [2] |

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols for handling and storage.[13]

Hazard Identification:

-

Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin.[2] It is fatal if inhaled and harmful if swallowed.[14]

-

Irritation: Causes severe skin and eye irritation, and can lead to chemical burns.[12][13][15] It is also a respiratory irritant.[12]

-

Sensitization: May cause allergic skin reactions and asthma-like symptoms if inhaled.[12]

-

Flammability: Combustible liquid.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a respirator with a suitable filter.[15]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, amines, strong acids, and bases.[11][14] Keep containers tightly sealed and store under an inert atmosphere (e.g., nitrogen).[14][16] It is recommended to store at 2-8°C.[9][10] IEM is sensitive to heat and moisture.[16]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Synthesis of this compound

One common method for the synthesis of IEM involves the reaction of 2-isopropenyl-2-oxazoline (B30960) with phosgene (B1210022).[4][15]

Materials:

-

2-isopropenyl-2-oxazoline

-

Phosgene

-

Methylene (B1212753) chloride

-

Sodium hydroxide (B78521) solution (35%)

-

Phenothiazine (B1677639) (inhibitor)

-

3 Å molecular sieves

-

20-gallon glass-lined jacketed reactor with a recycle line and heat exchanger

Procedure:

-

Charge the reactor with 9,979 g of methylene chloride and 11,340 g of water.[4]

-

Cool the reactor to approximately 0 °C.[4]

-

Simultaneously add a solution of 2,268 g of 2-isopropenyl-2-oxazoline in 7,598 g of water, a solution of 2,977 g of phosgene in 11,340 g of methylene chloride, and approximately 9,525 g of 35% sodium hydroxide solution to the reactor over 65 minutes with stirring and cooling.[4]

-

Allow the reaction temperature to rise to approximately 16 °C.[4]

-

Continue stirring for an additional 3 minutes after the addition is complete.[4]

-

Allow the aqueous and organic layers to separate and then recover the organic layer.[4]

-

Dry the organic layer by passing it through 3 Å molecular sieves.[4]

-

Add 25 g of phenothiazine as an inhibitor and concentrate the solution under reduced pressure.[4]

-

Perform a final vacuum distillation at 46-47 °C and 0.4 mm Hg to obtain pure this compound.[4]

RAFT Polymerization for Nanoparticle Synthesis

This compound can be copolymerized with other vinyl monomers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create functional polymers that can be crosslinked to form nanoparticles.[11]

Materials:

-

This compound (IEM)

-

Methyl methacrylate (MMA)

-

S-Methoxycarbonylphenylmethyl dithiobenzoate (MCPDB) (RAFT agent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Dry benzene

-

10 mL glass ampule

Procedure:

-

In a 10 mL glass ampule, combine 1.70 g (17.0 mmol) of methyl methacrylate and 0.465 g (3.0 mmol) of this compound in 0.5 mL of dry benzene.[11]

-

Add 2.69 mg (0.009 mmol) of MCPDB and 0.10 mg (0.0006 mmol) of AIBN from stock solutions in benzene.[11]

-

Degas the polymerization mixture by performing three freeze-pump-thaw cycles.[11]

-

Seal the ampule under vacuum.

-

Heat the sealed ampule in an oil bath at a controlled temperature to initiate polymerization.

Preparation of Poly(ethylene glycol) Urethane-Dimethacrylate (PEGUDM) Hydrogels

IEM can be used to functionalize poly(ethylene glycol) (PEG) to create photopolymerizable hydrogels for biomedical applications.[9]

Materials:

-

Poly(ethylene glycol) (PEG)

-

This compound (IEM)

-

Dichloromethane

-

Freshly activated molecular sieves

-

Ethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve PEG in dichloromethane.

-

Add freshly activated molecular sieves to the solution.

-

Add 2.2 equivalents of IEM to the PEG solution.

-

Allow the reaction to proceed at room temperature for 4 days.[9]

-

Filter the solution over alumina to remove impurities.[9]

-

Precipitate the product into ethyl ether.[9]

-

Filter the resulting PEGUDM and dry it in a vacuum oven overnight at room temperature.[9]

-

The purified PEGUDM can then be dissolved in an aqueous solution with a photoinitiator and cross-linked using UV light to form a hydrogel.[9]

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Dual reactivity of this compound.

Caption: Workflow for PEGUDM hydrogel formation using IEM.

Biological Signaling Pathways

A thorough review of the scientific literature did not reveal any evidence of this compound directly participating in or modulating specific biological signaling pathways. Its role in biomedical and drug development applications is primarily as a monomer or cross-linking agent to form inert, biocompatible polymer scaffolds, microparticles, or hydrogels.[9][17] The toxicity profile of IEM is associated with its high chemical reactivity, which can cause irritation and sensitization, rather than specific interactions with cellular signaling cascades.[12][13] Therefore, a diagram illustrating signaling pathway interactions is not applicable to this compound.

Applications in Research and Drug Development

The unique properties of IEM make it a valuable tool for researchers and professionals in drug development.

-

Drug Delivery: IEM is used in the synthesis of nanoparticles and microparticles for controlled drug release.[11] Its ability to form cross-linked polymer networks allows for the encapsulation of therapeutic agents and their subsequent release, which can be tailored by adjusting the polymer composition and cross-link density.

-

Tissue Engineering: The formation of biocompatible hydrogels from IEM-derivatized polymers, such as PEG, provides scaffolds that can support cell growth and tissue regeneration.[9]

-

Dental Materials: IEM is a component in the formulation of dental adhesives, where its dual reactivity can improve bonding strength to tooth structures.[1][18]

-

Surface Modification: The isocyanate group of IEM can be reacted with hydroxyl or amine groups on the surface of biomaterials to graft a polymerizable methacrylate group.[6][19] This allows for subsequent polymerization from the surface to create a polymer brush coating, which can improve biocompatibility, reduce protein fouling, or provide other desired surface properties.[2][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. prepchem.com [prepchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resonac.com [resonac.com]

- 8. erpg.aiha.org [erpg.aiha.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. boronmolecular.com [boronmolecular.com]

- 15. This compound | 30674-80-7 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Polymeric nanocarriers for cancer treatment: the promise of sensitive poly(2-(diisopropylamino)ethyl methacrylate) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Bifunctional Architect: A Technical Guide to 2-Isocyanatoethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

2-Isocyanatoethyl methacrylate (B99206) (IEM) is a unique monomer possessing two distinct reactive functional groups: a highly reactive isocyanate group and a polymerizable methacrylate group. This dual functionality makes IEM a versatile building block in polymer chemistry, enabling the synthesis of a wide array of materials with tailored properties for applications ranging from advanced coatings and adhesives to biomedical devices and drug delivery systems. This technical guide provides an in-depth exploration of the core functionalities of IEM, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Functionalities: A Tale of Two Moieties

The remarkable utility of 2-isocyanatoethyl methacrylate stems from the orthogonal reactivity of its two functional groups, allowing for sequential or simultaneous reactions to create complex macromolecular architectures.

1. The Isocyanate Group (-NCO): A Versatile Connector

The isocyanate group is a highly electrophilic moiety that readily reacts with nucleophiles, most notably compounds containing active hydrogen atoms such as alcohols, amines, and water. This reactivity allows for the formation of stable urethane (B1682113), urea (B33335), and other linkages, making it an excellent tool for crosslinking, grafting, and surface modification.

The reaction with hydroxyl groups to form urethane bonds is a cornerstone of polyurethane chemistry. This reaction can be catalyzed by various compounds, with organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) being particularly effective. The general reaction can be represented as:

R-NCO + R'-OH → R-NHCO-O-R'

Similarly, the reaction with primary or secondary amines yields urea linkages:

R-NCO + R'-NH₂ → R-NHCO-NH-R'

2. The Methacrylate Group (-C(CH₃)=CH₂): A Polymerizable Unit

The methacrylate group is a vinyl monomer that can undergo free-radical polymerization to form a polymethacrylate (B1205211) backbone. This polymerization can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), or by photoinitiators upon exposure to ultraviolet (UV) light. The ability to polymerize allows for the creation of linear polymers, copolymers, and crosslinked networks.

The polymerization of the methacrylate group can be represented as follows:

n(CH₂=C(CH₃)COOR) → -[CH₂-C(CH₃)(COOR)]ₙ-

This dual reactivity allows for a two-stage reaction strategy: first, the isocyanate group can be reacted with a polyol or other nucleophile to form a prepolymer, which can then be subsequently polymerized or crosslinked through the methacrylate groups, or vice versa.

Quantitative Data

Summarized below are key physical, chemical, and reactive properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 1.098 g/mL at 25 °C | [3] |

| Boiling Point | 211 °C | [3] |

| Melting Point | -45 °C | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane Acrylate (B77674) Prepolymer

This protocol describes the synthesis of a polyurethane acrylate prepolymer using a polyol and this compound, a common procedure for creating UV-curable coatings and adhesives.[7][8]

Materials:

-

Polyether polyol (e.g., polytetrahydrofuran, average Mn = 1000 g/mol )

-

This compound (IEM)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Toluene (B28343) (anhydrous)

-

Inhibitor (e.g., hydroquinone)

Procedure:

-

To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the polyether polyol and anhydrous toluene.

-

Heat the mixture to a specified temperature (e.g., 60-70 °C) under a nitrogen atmosphere with constant stirring to remove any residual moisture.

-

Cool the mixture to a designated reaction temperature (e.g., 50 °C).

-

Add a catalytic amount of DBTDL to the flask.

-

Slowly add this compound to the reaction mixture dropwise over a period of 1-2 hours. The molar ratio of NCO to OH groups is typically kept at or slightly above 1:1 to ensure all hydroxyl groups react.

-

Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.

-

Once the reaction is complete (typically after 2-4 hours), add a small amount of inhibitor to prevent premature polymerization of the methacrylate groups.

-

Remove the toluene under reduced pressure to obtain the polyurethane acrylate prepolymer.

Protocol 2: UV Curing of a Methacrylate-Functionalized Resin

This protocol outlines the general procedure for the photopolymerization of a resin containing this compound-derived components.[9][10]

Materials:

-

Polyurethane acrylate prepolymer (from Protocol 1)

-

Reactive diluent (e.g., isobornyl acrylate)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

Procedure:

-

In a light-protected container, thoroughly mix the polyurethane acrylate prepolymer with a reactive diluent to adjust the viscosity.

-

Add the photoinitiator to the mixture at a concentration of 1-5% by weight and stir until completely dissolved.

-

Apply a thin film of the formulation onto a substrate using a suitable method (e.g., spin coating, doctor blade).

-

Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) for a specified time and intensity to initiate polymerization.

-

The curing process can be monitored in real-time using FT-IR spectroscopy by observing the decrease in the methacrylate C=C bond absorption peak at approximately 1635 cm⁻¹.

-

The fully cured film can then be characterized for its mechanical and physical properties.

Mandatory Visualizations

References

- 1. This compound | 30674-80-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 30674-80-7 [smolecule.com]

- 3. aquila.usm.edu [aquila.usm.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of poly(methyl urethane) acrylate oligomer using this compound for UV curable coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. US20090082485A1 - UV Curable Coating Composition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-Isocyanatoethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual reactivity of 2-isocyanatoethyl methacrylate (B99206) (IEM), a versatile bifunctional monomer. IEM possesses both a highly reactive isocyanate group and a polymerizable methacrylate group, enabling its use in a wide array of applications, including the synthesis of advanced polymers, coatings, adhesives, and biomedical materials.[1] This document details the distinct reactivity of each functional group, presents quantitative kinetic data, outlines experimental protocols for characterization, and provides visual representations of reaction pathways and experimental workflows.

Core Concepts: Dual Reactivity of IEM

2-Isocyanatoethyl methacrylate (C₇H₉NO₃) is a unique monomer due to the presence of two distinct functional groups within its structure: an isocyanate group (-N=C=O) and a methacrylate group (CH₂=C(CH₃)COO-).[1][2] This dual functionality allows for a two-stage reaction process, where one group can react selectively while the other remains available for subsequent transformations. This characteristic is particularly valuable in the design of complex polymer architectures and for the development of materials with tailored properties.[2]

The isocyanate group is highly susceptible to nucleophilic attack and readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethane (B1682113) and urea (B33335) linkages, respectively.[3] In contrast, the methacrylate group is primarily reactive towards free radicals, enabling it to undergo vinyl polymerization to form a polymethacrylate (B1205211) backbone.[1] This orthogonal reactivity allows for precise control over the final material properties.

Isocyanate Group Reactivity

The isocyanate group of IEM is characterized by its high electrophilicity, making it reactive towards a wide range of nucleophiles. This reactivity is the basis for its use in the formation of polyurethanes and other polymers.

Reaction with Alcohols (Urethane Formation)

The reaction of the isocyanate group with an alcohol results in the formation of a stable urethane linkage. This reaction is fundamental to the production of polyurethanes. The general reaction is as follows:

R-N=C=O + R'-OH → R-NH-CO-O-R'

The rate of this reaction is influenced by the structure of the alcohol (primary alcohols react faster than secondary and tertiary alcohols), the solvent, and the presence of catalysts.

Reaction with Amines (Urea Formation)

Amines react with the isocyanate group even more rapidly than alcohols to form urea linkages. This reaction is highly exothermic and proceeds quickly, often without the need for a catalyst.

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

Quantitative Kinetic Data for Isocyanate Reactions

Obtaining precise kinetic data for the isocyanate group of IEM is challenging due to its high reactivity. However, studies on model systems provide valuable insights into the reaction rates. The following table summarizes the second-order rate constants for the reaction of a similar isocyanate, dicyclohexylmethane-4,4′-diisocyanate (H₁₂MDI), with primary and secondary alcohols, demonstrating the influence of catalyst and alcohol structure.

| Catalyst | Alcohol | Second-Order Rate Constant (k) [L/(mol·s)] |

| Dibutyltin dilaurate (DBTDL) | 1-Butanol (primary) | 5.9 x 10⁻⁴ |

| Dibutyltin dilaurate (DBTDL) | 2-Butanol (secondary) | 1.8 x 10⁻⁴ |

| Stannous octoate (SnOct) | 1-Butanol (primary) | No significant catalytic activity |

| Stannous octoate (SnOct) | 2-Butanol (secondary) | Slight increase in rate |

| Triethylamine (TEA) | 1-Butanol (primary) | No significant catalytic activity |

| Triethylamine (TEA) | 2-Butanol (secondary) | Slight increase in rate |

Data from a model study on dicyclohexylmethane-4,4′-diisocyanate at 40°C in N,N-dimethylformamide.[4]

Methacrylate Group Reactivity

The methacrylate group of IEM undergoes free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps. This allows for the formation of long polymer chains and cross-linked networks.

Free-Radical Polymerization

The polymerization of the methacrylate group is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer possesses a polymethacrylate backbone with pendant isocyanate groups that can be utilized for subsequent cross-linking reactions.

Quantitative Kinetic Data for Methacrylate Polymerization

The reactivity of the methacrylate group can be quantified by its polymerization kinetics. The following table presents key kinetic parameters for the homopolymerization and copolymerization of IEM.

| Kinetic Parameter | Value | Conditions |

| Polymerizability Constant (kₚ²/kₜ) for Homopolymerization | 128 x 10⁻³ L mol⁻¹ s⁻¹ | Not specified |

| Reactivity Ratio (r₁) for Copolymerization with Methyl Methacrylate (MMA) | Not specified | Not specified |

| Reactivity Ratio (r₂) for Copolymerization with Methyl Methacrylate (MMA) | Not specified | Not specified |

Note: Specific values for reactivity ratios were mentioned as studied but not provided in the search results.[1]

Experimental Protocols

Determination of Isocyanate Content by Titration

This method determines the percentage of free isocyanate groups in a sample of IEM or its derivatives.

Materials:

-

Di-n-butylamine solution (in toluene)

-

Standardized hydrochloric acid (HCl) solution

-

Toluene

-

Titration apparatus (burette, stirrer, pH meter or indicator)

Procedure:

-

Accurately weigh a known amount of the IEM sample into a flask.

-

Add a known excess of di-n-butylamine solution to the flask. The amine reacts with the isocyanate groups.

-

Allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring.

-

Add isopropanol to the flask to quench the reaction.

-

Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution to a potentiometric or colorimetric endpoint.

-

Perform a blank titration without the IEM sample to determine the initial amount of di-n-butylamine.

-

Calculate the isocyanate content based on the difference in the volume of HCl used for the sample and the blank.

Monitoring Methacrylate Polymerization by FTIR Spectroscopy

This technique follows the progress of the polymerization by monitoring the disappearance of the methacrylate C=C bond.

Materials:

-

FTIR spectrometer with a temperature-controlled cell

-

IEM sample with a photoinitiator

-

UV light source (for photopolymerization)

Procedure:

-

Place a thin film of the IEM/initiator mixture in the FTIR cell.

-

Record an initial FTIR spectrum to determine the initial absorbance of the methacrylate C=C stretching peak (typically around 1638 cm⁻¹).[5]

-

Initiate the polymerization by exposing the sample to UV light or by heating.

-

Record FTIR spectra at regular time intervals during the polymerization.

-

Measure the decrease in the area of the C=C peak over time.

-

Calculate the degree of conversion of the methacrylate groups as a function of time.

Visualizations

Reaction Pathways

Caption: Reaction pathways of this compound (IEM).

Experimental Workflow for Isocyanate Titration

Caption: Workflow for determining isocyanate content by titration.

Experimental Workflow for FTIR Monitoring of Polymerization

Caption: Workflow for monitoring methacrylate polymerization using FTIR.

References

An In-depth Technical Guide to 2-Isocyanatoethyl Methacrylate: Synonyms and Alternative Names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for 2-Isocyanatoethyl Methacrylate (B99206). This bifunctional monomer is of significant interest in polymer chemistry and material science due to its methacrylate and isocyanate functional groups, which allow for a wide range of polymerization and cross-linking reactions.

Chemical Identity and Nomenclature

2-Isocyanatoethyl methacrylate is a chemical compound with the molecular formula C₇H₉NO₃.[1] It is systematically named 2-isocyanatoethyl 2-methylprop-2-enoate according to IUPAC nomenclature.[1][2] The presence of both a methacrylate group and an isocyanate group allows it to be used in the synthesis of a variety of polymers with tailored properties.

A comprehensive list of its synonyms, alternative names, and identifiers is presented in the table below for easy reference and comparison. This data has been compiled from various chemical databases and supplier information.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-isocyanatoethyl 2-methylprop-2-enoate | [1][2] |

| CAS Number | 30674-80-7 | [1][3][4][5] |

| EC Number | 250-284-7 | [1][5] |

| UNII | 828DBI7X91 | [1] |

| UN Number | 2206 | [1][4] |

| Systematic Name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester | [1][6] |

| Systematic Name | Methacrylic acid, 2-isocyanatoethyl ester | [1][6] |

| Common Abbreviation | IEM | [3][5] |

| Synonym | 2-(Methacryloyloxy)ethyl isocyanate | [1][5][7] |

| Synonym | Isocyanoethyl methacrylate | [1][6] |

| Synonym | beta-Isocyanatoethyl methacrylate | [1][8] |

| Synonym | Methacryloyloxyethyl isocyanate | [1][6] |

| Synonym | 2-methacryloyloxyethyl isocyanate | [1] |

| Trade Name | Karenz MOI | [1][9] |

| Depositor-Supplied Synonym | METHACRYLOYLOXYETHYL ISOCYANATE | [1] |

| Depositor-Supplied Synonym | Metharcyclic acid, 2-isocyanatoethyl ester | [1] |

| Depositor-Supplied Synonym | Metharcylic acid, 2-isocyanatoethyl ester | [1] |

| InChI | InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3 | [1] |

| InChIKey | RBQRWNWVPQDTJJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(=C)C(=O)OCCN=C=O | [1] |

Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers. This visualization aids in understanding the hierarchical and alternative naming conventions for this compound.

Caption: Nomenclature and identifier relationships for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are beyond the scope of this guide. However, researchers can refer to various scientific publications and patents for specific methodologies. The synthesis generally involves the reaction of 2-hydroxyethyl methacrylate with a phosgene (B1210022) equivalent or the reaction of methacrylic acid with 2-isocyanatoethanol.[2] Purification is typically achieved through distillation under reduced pressure.

When handling this compound, it is crucial to consult the Safety Data Sheet (SDS) as it is classified as a hazardous substance.[4][5][7] Proper personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used in a well-ventilated area.

This guide serves as a foundational resource for professionals working with this compound, providing clarity on its nomenclature and facilitating accurate identification and communication in research and development settings.

References

- 1. This compound | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 30674-80-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 30674-80-7 | FI34119 [biosynth.com]

- 5. 甲基丙烯酸异氰基乙酯 contains ≤0.1% BHT as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methacryloyloxyethyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | 30674-80-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound [drugfuture.com]

- 9. GSRS [precision.fda.gov]

2-Isocyanatoethyl methacrylate health and safety in research labs

A Comprehensive Technical Guide to the Health and Safety of 2-Isocyanatoethyl Methacrylate (B99206) in Research Laboratories

This guide provides an in-depth overview of the health and safety considerations for the handling and use of 2-isocyanatoethyl methacrylate (IEM) in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this highly reactive and hazardous chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a dual-functionality monomer, possessing both a polymerizable methacrylate group and a highly reactive isocyanate group.[2][3] This unique structure makes it a valuable monomer in the synthesis of a wide range of polymers for applications in coatings, adhesives, and biomedical materials.[2][3] However, these reactive groups also contribute to its significant health and safety hazards.

Health Hazard Information

Exposure to this compound can cause severe health effects. It is classified as acutely toxic, a skin and respiratory sensitizer, and corrosive to the eyes and skin.

Acute Toxicity: IEM is harmful if swallowed or in contact with the skin and is fatal if inhaled.[4][5][6] Inhalation of vapors or mists can cause severe irritation to the respiratory tract, potentially leading to bronchitis and pulmonary edema.[4] Neurological symptoms such as headache, anxiety, and depression have also been reported with isocyanate exposure.[4]

Irritation and Corrosivity: Direct contact with IEM can cause chemical burns to the skin and serious eye damage.[4][7] The vapors are also extremely irritating to the eyes and can cause excessive tearing.[4]

Sensitization: A primary health concern with isocyanates, including IEM, is their potential to cause sensitization.[8][9]

-

Respiratory Sensitization: Inhalation of IEM can lead to allergic sensitization, resulting in asthma-like symptoms, which can be triggered by subsequent exposure to even very low concentrations.[4][7][8] Once sensitized, an individual may experience severe asthma attacks upon re-exposure, which can be life-threatening.[10]

-

Skin Sensitization: Skin contact can lead to an allergic skin reaction, such as dermatitis.[4][7][8] It is also important to note that dermal contact with isocyanates can potentially lead to respiratory sensitization.[9]

Chronic Health Effects: Long-term exposure to IEM may lead to cumulative health effects, including chronic lung damage.[4][8]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 670 mg/kg | [4] |

| LC50 | Rat | Inhalation | 4 ppm / 6 h | [4] |

Occupational Exposure Limits

While no specific occupational exposure limits (OELs) have been established for this compound, it is crucial to adhere to the limits set for isocyanates in general.[4][11] Various regulatory bodies have established OELs for isocyanates, which are typically based on the concentration of the isocyanate group (-NCO).

| Jurisdiction/Organization | Exposure Limit | Value |

| UK HSE | 8-hour Time-Weighted Average (TWA) | 0.02 mg/m³ |

| Short-Term Exposure Limit (STEL) (15 min) | 0.07 mg/m³ | |

| Cal/OSHA | Permissible Exposure Limit (PEL) (8-hour TWA) for TDI, MDI, HDI, IPDI | 5 ppb |

| Short-Term Exposure Limit (STEL) (15 min) for TDI, IPDI | 20 ppb | |

| SafeWork NSW | 8-hour Time-Weighted Average (TWA) | 0.02 mg/m³ |

| Short-Term Exposure Limit (STEL) (15 min) | 0.07 mg/m³ |

Signaling Pathways for Sensitization

Skin Sensitization Pathway

Chemical skin sensitizers like IEM are typically electrophilic and can covalently bind to nucleophilic residues on skin proteins, forming hapten-protein conjugates. These modified proteins are recognized as foreign by the immune system, initiating a signaling cascade in dendritic cells (DCs) and keratinocytes, leading to an allergic inflammatory response. One of the key pathways involved is the Keap1-Nrf2 pathway, which responds to oxidative/electrophilic stress.

Caption: IEM-induced skin sensitization pathway.

Respiratory Sensitization Pathway

The mechanism of isocyanate-induced asthma is complex but similarly involves the formation of neo-antigens. Inhaled isocyanates can react with proteins in the lung, such as albumin, creating conjugates that are recognized by the immune system, leading to a hypersensitivity reaction.

Caption: Isocyanate-induced respiratory sensitization.

Safe Handling and Storage

Engineering Controls

-

Ventilation: All work with IEM must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][12] Local exhaust ventilation should be used to capture vapors at the source.

-

Closed Systems: For larger scale reactions or continuous processes, the use of a closed system is recommended to minimize the release of IEM.[6]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with IEM.

-

Respiratory Protection: In cases of inadequate ventilation or when working outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge (e.g., A2P3 rating) is required.[13] For major spills or high-concentration environments, a self-contained breathing apparatus (SCBA) should be used.[4]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn.[13] Standard disposable gloves are not sufficient. Gloves should be inspected before each use and changed frequently.

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[5]

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are minimum requirements. For tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[5][13]

Caption: PPE selection workflow for IEM.

Storage Requirements

-

Store IEM in a cool, dry, well-ventilated area, away from heat and direct sunlight.[5][12]

-

The recommended storage temperature is 2-8°C in an explosion-proof refrigerator.[5]

-

Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) as IEM is sensitive to moisture.[5][12]

-

Store away from incompatible materials.[12]

Chemical Incompatibilities

IEM is highly reactive and can undergo hazardous reactions with a variety of substances. Violent, exothermic reactions can occur.

-

Water, Alcohols, Amines, Bases: Reacts to form amines and carbon dioxide, which can cause a dangerous pressure buildup in sealed containers.[4][5] Base-catalyzed reactions with alcohols can be explosive.[4]

-

Strong Acids and Oxidizing Agents: Can lead to violent polymerization or ignition.[4]

-

Heat, Sunlight, UV Radiation: Can cause hazardous polymerization.[4]

Caption: Chemical incompatibilities of IEM.

Experimental Protocols

General Safe Handling Protocol for a Synthesis Reaction

This protocol outlines the key safety steps for a typical laboratory-scale synthesis using IEM (e.g., preparation of a polyurethane acrylate (B77674) oligomer).

-

Preparation and Risk Assessment:

-

Conduct a thorough risk assessment for the entire procedure, including all reactants, solvents, and potential byproducts.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Assemble and check all glassware for cracks or defects. Ensure the reaction setup is secure.

-

Prepare and have readily accessible an appropriate isocyanate decontamination solution.

-

-

Donning PPE:

-

Put on all required PPE as detailed in section 5.2, including a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

-

-

Reaction Setup:

-

Set up the reaction in the fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

If heating is required, use a well-controlled heating mantle with a temperature probe. Do not heat above 60°C.[4]

-

-

Reagent Addition:

-

Use a syringe or dropping funnel to add IEM to the reaction mixture slowly and in a controlled manner to manage any exothermic reaction.

-

Keep the container of IEM sealed when not in use.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction from outside the fume hood sash as much as possible.

-

After the reaction is complete, quench any unreacted IEM by slowly adding a suitable alcohol (e.g., isopropanol) or a decontamination solution. Be prepared for gas evolution.

-

-

Decontamination and Cleaning:

-

Decontaminate all glassware and equipment that came into contact with IEM by rinsing with the decontamination solution, followed by appropriate solvents.

-

Wipe down the work surface in the fume hood with the decontamination solution.

-

-

Waste Disposal:

-

Dispose of all IEM-contaminated waste (liquid and solid) in a designated hazardous waste container. Do not mix with incompatible waste streams.

-

Air Monitoring Protocol (Adapted from OSHA/NIOSH Methods)

This protocol provides a general workflow for monitoring airborne isocyanate concentrations. Specifics may vary based on the exact method (e.g., OSHA 42/47, NIOSH 5525).[14][15]

-

Preparation:

-

Select the appropriate sampling media, which typically consists of a glass fiber filter impregnated with a derivatizing agent like 1-(2-pyridyl)piperazine (B128488) (1-2PP) or 1-(9-anthracenylmethyl)piperazine (MAP).[15][16]

-

Calibrate a personal sampling pump to a flow rate of 1-2 L/min using a representative sampler in line.[15][17]

-

-

Sampling:

-

Place the sampling cassette in the breathing zone of the researcher performing the task with IEM.

-

Draw air through the filter for a predetermined time to collect a sufficient sample volume (e.g., 15 to 240 liters).[14]

-

After sampling, cap the cassette securely. Prepare a field blank by handling a sampler in the same way but without drawing air through it.[15]

-

-

Sample Preparation and Analysis:

-

In the lab, extract the filter with a suitable solvent (e.g., acetonitrile). The derivatizing agent on the filter reacts with the isocyanate to form a stable urea (B33335) derivative.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.[14][17]

-

-

Quantification:

-

Quantify the amount of isocyanate by comparing the sample peak area to a calibration curve prepared from known standards of the isocyanate-derivatizing agent adduct.

-

Calculate the airborne concentration in µg/m³ or ppb and compare it to the established occupational exposure limits.

-

Emergency Procedures

First Aid

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15-30 minutes.[5][7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response

Caption: Emergency workflow for an IEM spill.

Spill Decontamination Solution: A suitable decontamination solution should be readily available. Commercial products are available, or a solution can be prepared in the lab.[9][18][19] Common formulations include:

-

Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[20]

-

Formulation 2: 3-8% concentrated ammonia (B1221849), 0.2-2% liquid detergent, and water to make 100%. (Use with caution and good ventilation due to ammonia vapors).[20]

Procedure:

-

Evacuate and Alert: Evacuate the immediate area and inform nearby personnel and the lab supervisor.[4]

-

PPE: Don appropriate PPE, including respiratory protection. For large spills, an SCBA is necessary.[4]

-

Containment: For small spills, cover with a non-combustible absorbent material like sand, clay, or vermiculite.[21] Avoid using materials like cement powder.[20]

-

Neutralization: Slowly and carefully add the decontamination solution to the absorbed material.[20] Be aware that this reaction produces carbon dioxide gas.

-

Collection: After allowing the mixture to react for at least 10-15 minutes, scoop the material into a labeled, open-top container for hazardous waste. Do not seal the container tightly to avoid pressure buildup.[20]

-

Final Cleaning: Wipe the spill area with the decontamination solution, let it sit for a few minutes, and then wipe it clean.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes, etc.) as hazardous waste according to institutional and local regulations.[4]

Waste Disposal

All IEM-contaminated waste, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste.[4] Containers should be punctured to prevent reuse.[4] Consult your institution's environmental health and safety office for specific disposal procedures. Never pour IEM waste down the drain.

References

- 1. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]

- 2. resonac.com [resonac.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | C7H9NO3 | CID 35409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. safework.nsw.gov.au [safework.nsw.gov.au]

- 9. onveos-skc.azurewebsites.net [onveos-skc.azurewebsites.net]

- 10. cdph.ca.gov [cdph.ca.gov]

- 11. michigan.gov [michigan.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. cdc.gov [cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. iom-world.org [iom-world.org]

- 18. international.skcinc.com [international.skcinc.com]

- 19. linkman-group.eu [linkman-group.eu]

- 20. safetyinnumbers.ca [safetyinnumbers.ca]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Storage and Handling of 2-Isocyanatoethyl Methacrylate

This guide provides comprehensive technical information and best practices for the safe storage and handling of 2-Isocyanatoethyl methacrylate (B99206) (IEM). The content is specifically tailored for researchers, scientists, and drug development professionals who may utilize this reactive chemical in their work. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

2-Isocyanatoethyl methacrylate is a bifunctional monomer containing both a reactive isocyanate group and a polymerizable methacrylate group.[1][2][3] This unique structure makes it a valuable cross-linking agent in the synthesis of polymers for various applications, including coatings and adhesives.[2][3] It is a colorless to slightly yellow liquid with a pungent odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 30674-80-7 |

| Molecular Formula | C7H9NO3[4][5] |

| Molecular Weight | 155.15 g/mol [1][5][6] |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Melting Point | -45 °C[1][3][7][8] |

| Boiling Point | 211 °C (lit.)[1][3][8] |

| Density | 1.098 g/mL at 25 °C (lit.)[3][8] |

| Flash Point | 99 °C (210.2 °F) - closed cup[6] |

| Refractive Index | n20/D 1.45 (lit.)[8] |

Health Hazard Information

IEM is classified as a hazardous material and poses significant health risks upon exposure.[5] It is harmful if swallowed or in contact with skin, and fatal if inhaled.[4][7][9] It can cause severe skin burns, serious eye damage, and respiratory irritation.[5][10] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and may lead to an allergic skin reaction.[4][5][9]

Table 2: Toxicity Data for this compound

| Toxicity Metric | Value | Species |

| LD50 Oral | 670 mg/kg | Rat[4][9] |

| LC50 Inhalation | 4 ppm (6 h) | Rat[4] |

| LC50 Inhalation | 0.06 mg/l (4 h) - vapor | Rat (female)[9] |

Storage Guidelines

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions. It is sensitive to moisture and heat.[4][9]

Table 3: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | 2 - 8 °C.[4][7] Use an explosion-proof refrigerator.[4] |

| Atmosphere | Store under an inert gas as it is moisture-sensitive.[4][9] |

| Container | Keep in a tightly closed container.[4][9] |

| Ventilation | Store in a dry, well-ventilated area.[4] |

| Sunlight | Protect from direct sunlight.[10] |

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling of IEM requires strict adherence to safety protocols and the use of appropriate personal protective equipment.

Handling Protocols:

-

Work in a well-ventilated area or under a chemical fume hood.[4][9]

-

Avoid breathing fumes, mist, spray, or vapors.[4]

-

Prevent contact with skin and eyes.[4]

-